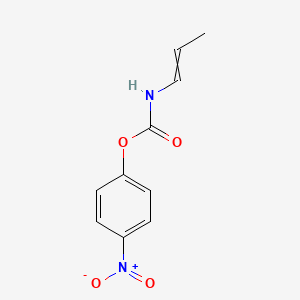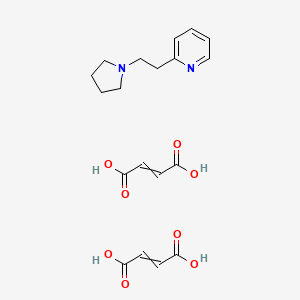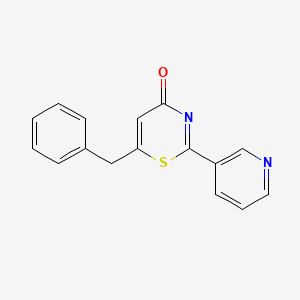![molecular formula C14H11ClN2O3 B14380895 Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate CAS No. 88362-75-8](/img/structure/B14380895.png)
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate is a synthetic organic compound that belongs to the class of oxazoloquinolines This compound is characterized by its unique structure, which includes a quinoline ring fused with an oxazole ring and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under reflux conditions . This reaction forms the oxazole ring, which is then chlorinated to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline or oxazole rings.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinequinone derivatives, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has been investigated for its antiallergic activities and potential as a therapeutic agent.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate involves its interaction with specific molecular targets. For instance, it inhibits the release of histamine from mast cells by interfering with the signaling pathways involved in the allergic response . The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester: This compound shares a similar core structure but differs in the ester group attached to the oxazole ring.
2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones: These derivatives have a styryl group instead of an ethyl acetate group.
Uniqueness
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88362-75-8 |
|---|---|
Molecular Formula |
C14H11ClN2O3 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate |
InChI |
InChI=1S/C14H11ClN2O3/c1-2-19-12(18)7-11-17-10-6-9(15)8-4-3-5-16-13(8)14(10)20-11/h3-6H,2,7H2,1H3 |
InChI Key |
SJKCXPIYPXDONF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC(=C3C=CC=NC3=C2O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-1,5,6,7-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14380820.png)
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)


![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)
![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)
![6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14380879.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)
